For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Zinc Itaconate
This technical guide provides a comprehensive overview of the known chemical properties of zinc itaconate. The information presented is collated from various scientific sources and is intended to serve as a foundational resource for professionals in research and development. This document details the compound's physical and chemical characteristics, methods of synthesis and analysis, and the biological signaling pathways associated with its itaconate moiety.
Core Chemical and Physical Properties
Zinc itaconate is the zinc salt of itaconic acid, a dicarboxylic acid.[1] Its fundamental properties are summarized below. The compound is noted to be insoluble in common organic solvents like methanol and ethanol and decomposes before reaching a melting point.[2]
Table 1: General Properties of Zinc Itaconate
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄Zn | PubChem[1] |
| Molecular Weight | 195.5 g/mol | PubChem[1] |
| IUPAC Name | 2-methylidenebutanedioic acid;zinc | PubChem[1] |
| Synonyms | Itaconic acid, zinc salt | PubChem[1] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | Insoluble in methanol and ethanol | [2] |
Synthesis and Characterization
Zinc itaconate can be synthesized via the reaction of a zinc salt, such as zinc acetate dihydrate, with itaconic acid in an alcoholic solution.[2] The resulting product is a coordination complex. Characterization of this complex has been performed using several analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and X-ray diffraction (XRD).
Experimental Protocol: Synthesis of Zinc Itaconate
A common method for the synthesis of zinc itaconate involves the following steps[2]:
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Reactant Preparation: Zinc acetate dihydrate is dissolved in methanol (e.g., 10 mL). Separately, itaconic acid is dissolved in ethanol (e.g., 10 mL). A 1:2 molar ratio of zinc acetate to itaconic acid is typically used.
-
Reaction: The two solutions are mixed, leading to the formation of the zinc itaconate complex.
-
Isolation: The product precipitates from the solution due to its insolubility in the alcoholic solvent.
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Purification: The precipitate is collected, washed, and dried. The reported yield for this method is approximately 65%.[2]
Spectroscopic and Thermal Properties
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is crucial for confirming the formation of zinc itaconate from its precursors. The coordination of the zinc ion to the carboxylate groups of itaconic acid results in distinct changes in the infrared spectrum. Specifically, the broad -OH stretching signal from the carboxylic acid (typically seen between 2400 and 3400 cm⁻¹) disappears.[2] Furthermore, the carbonyl (C=O) signal at approximately 1704 cm⁻¹ is displaced and splits into two new bands, characteristic of carboxylate groups coordinated to a metal ion.[2]
Table 2: Key FTIR Bands for Zinc Itaconate Synthesis
| Functional Group | Itaconic Acid (cm⁻¹) | Zinc Acetate (cm⁻¹) | Zinc Itaconate (cm⁻¹) | Indication |
| -OH Stretch (Carboxylic Acid) | 3400-2400 | N/A | Disappears | Reaction of carboxyl groups |
| C=O Stretch (Carboxylic Acid) | ~1704 | N/A | Disappears | Reaction of carboxyl groups |
| Asymmetric COO⁻ Stretch | N/A | ~1564 | ~1590 | Carboxylate formation |
| Symmetric COO⁻ Stretch | N/A | ~1443 | ~1389 | Carboxylate formation |
Data compiled from references[2] and[4].
Thermogravimetric Analysis (TGA)
The thermal stability of zinc itaconate has been investigated using TGA. The compound decomposes in multiple stages. For a hydrated form, Zn(C₅H₄O₄)·2H₂O, the decomposition occurs in two main steps[2]:
-
Dehydration: The first stage involves the loss of water molecules.
-
Ligand Decomposition: The second, more significant weight loss occurs at higher temperatures (above 200°C and ending near 500°C) and corresponds to the decomposition and release of the itaconate ligand.[2]
Table 3: TGA Decomposition Stages for Zinc Itaconate Dihydrate
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Description |
| Stage 1 | < 200 | Variable | Loss of water molecules |
| Stage 2 | 200 - 500 | ~52 | Decomposition of the itaconate ligand |
Data from reference[2].
Crystallography
X-ray diffraction studies have provided insights into the solid-state structure of zinc itaconate complexes. A reported structure for a zinc itaconate complex indicates a monoclinic crystal system with the space group P2₁/c.[2] More complex structures, such as 2D layered coordination polymers, have also been synthesized.[3] These studies highlight that the specific structure can be influenced by synthetic conditions like pH and the solvents used.[3]
Table 4: Crystallographic Data for a Zinc Itaconate Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Data from reference[2].
Biological Activity and Signaling Pathways of Itaconate
While research specifically on the biological signaling of zinc itaconate is limited, the itaconate anion itself is a well-studied immunomodulatory metabolite.[5][6][7][8] Produced by macrophages during inflammation, itaconate exerts significant anti-inflammatory and antioxidant effects by interacting with several key cellular pathways.[5][9] It is plausible that zinc itaconate could serve as a delivery vehicle for the bioactive itaconate moiety.
Key signaling pathways regulated by itaconate include[5][9]:
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Nrf2 Activation: Itaconate activates the transcription factor Nrf2 by alkylating its inhibitor, Keap1. This leads to the expression of antioxidant and anti-inflammatory genes.[9]
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SDH Inhibition: Itaconate inhibits the enzyme succinate dehydrogenase (SDH) in the Krebs cycle, which reduces the production of reactive oxygen species (ROS).[5][9]
-
ATF3 Induction: It promotes the transcription of Activating Transcription Factor 3 (ATF3), which in turn suppresses the expression of pro-inflammatory genes like IL-6.[9]
-
Glycolysis Inhibition: Itaconate can directly alkylate and inhibit key glycolytic enzymes such as GAPDH, thereby dampening the inflammatory response.[9]
References
- 1. ZINC itaconate | C5H6O4Zn | CID 71777657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of Cu(II), Zn(II) and Sm(III) metal complexes with itaconic acid [redalyc.org]
- 3. Zinc/itaconate coordination polymers as first examples with long-lasting phosphorescence based on acyclic ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
